Tris(trimethylsilyl) phosphite

Lithium-Ion Battery Electrolyte Additive Capacity Retention

Researchers face SEI dissolution in sodium-ion batteries and capacity fade in NMC-graphite cells. TMSPi directly addresses these failure modes. Key procurement differentiators: • 88.53% capacity retention after 1200 cycles in HC‖NFPP pouch cells via Si-/P-rich SEI that suppresses organic-component dissolution • Superior NMC capacity retention and lower transition metal dissolution vs. triethyl phosphite at 1 wt% loading in EC:EMC electrolyte • TMS-specific leaving-group chemistry enables bisphosphonate and enzyme inhibitor synthesis pathways inaccessible to non-silylated phosphites Supplied at ≥95% (GC) for general synthesis or ≥99.6% battery-grade under inert atmosphere. Substitution with non-silylated phosphites will compromise experimental reproducibility.

Molecular Formula C9H27O3PSi3
Molecular Weight 298.54 g/mol
CAS No. 1795-31-9
Cat. No. B155532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(trimethylsilyl) phosphite
CAS1795-31-9
Molecular FormulaC9H27O3PSi3
Molecular Weight298.54 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OP(O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C9H27O3PSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h1-9H3
InChIKeyVMZOBROUFBEGAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TMSPi Procurement and Specification Guide


Tris(trimethylsilyl) phosphite (TMSPi, C9H27O3PSi3, MW 298.54) is a phosphorous acid triester [1]. This colorless liquid (density 0.893 g/mL at 25°C, bp 78-81°C/8 mmHg, n20/D 1.409) functions as a high-value organosilicon synthon in pharmaceutical intermediate synthesis and as a functional electrolyte additive in advanced battery research. Its trimethylsilyl (TMS) groups confer both enhanced solubility in organic media and specific hydrolytic reactivity that distinguishes it from non-silylated phosphite analogs. TMSPi is primarily procured at purities of ≥95% (GC) for general synthetic use or ≥99.6% for specialized electrolyte applications [2], with significant price variation based on purity grade and application specification.

Electrolyte additive research For Li-ion and Na-ion cell cycling studies; CEI/SEI formation and HF scavenging.

Organosilicon synthon Mild-condition synthesis of N-heterocyclic phosphonic acids via TMS activation.

Purity-grade selection ≥95% for general synthesis; ≥99.6% for electrolyte studies to reduce impurity artefacts.

TMSPi Substitution Risks


TMSPi cannot be arbitrarily substituted with other phosphite esters due to two critical differentiators: (1) the trimethylsilyl (TMS) leaving group exhibits fundamentally different decomposition chemistry compared to alkyl or mixed alkyl-silyl substituents, directly impacting electrode-electrolyte interphase formation and resulting cell longevity [1]; and (2) the TMS moiety serves as both a protecting group and an activator in nucleophilic addition reactions, enabling synthetic pathways inaccessible to non-silylated phosphites [2]. Substitution with triethyl phosphite (TEPi) in lithium-ion cells results in measurably inferior capacity retention and higher transition metal dissolution [3]. Similarly, substituting TMSPi with ethyl bis(trimethylsilyl) phosphite (TMSPE) or triethyl phosphite (TEP) alters the balance between HF scavenging efficiency, film thickness, and interfacial impedance, leading to divergent performance outcomes at elevated temperatures [4]. Procurement decisions that treat all phosphite esters as interchangeable will result in failed experimental reproducibility or suboptimal device performance.

TMS leaving-group chemistry may not transfer to alkyl phosphites

Triethyl phosphite (TEPi) and similar alkyl phosphites lack the TMS decomposition pathway; reported capacity retention and transition-metal dissolution profiles can shift significantly, limiting direct interchange in NMC-graphite cells.

Silyl-mediated activation is absent in non-silylated phosphites

N-heterocyclic phosphonic acid synthesis requires TMS group activation; trialkyl/aryl phosphites cannot participate, making TMSPi the enabling reagent for this route.

Elevated-temperature ranking may shift with mixed silyl-alkyl analogs

TMSPE (ethyl bis(trimethylsilyl) phosphite) has shown higher performance at >45°C in Li-rich cells; assuming equivalent ranking at all temperatures may misalign procurement with application requirements.

TMSPi Comparative Performance Evidence


Capacity Fade Reduction vs. TEPi

In LiNi0.5Mn0.3Co0.2O2-graphite full cells cycled between 3.0-4.4 V with 1.2 M LiPF6 in EC:EMC (3:7 w/w) baseline electrolyte, TMSPi addition resulted in significantly reduced capacity fade compared to the structurally analogous triethyl phosphite (TEPi) additive. The protective P- and O-rich surface film formed by TMSPi decomposition effectively suppressed transition metal dissolution and electrolyte oxidation, whereas TEPi oxidation did not yield a protective positive electrode film [1].

Capacity fade vs. TEPi
Head-to-head
Lower capacity fade and impedance rise with TMSPi; P-/O-rich CEI formed. TEPi yielded no protective film.
Supports TMSPi selection for NMC532-graphite ambient cycling studies.
NMC532/graphite full cells, 1.2M LiPF6 EC:EMC (3:7), 3.0–4.4 V.
Lithium-Ion Battery Electrolyte Additive Capacity Retention

HF Scavenging vs. TMSPa and TMSB

First-principles calculations comparing TMSPi, tris(trimethylsilyl) borate (TMSB), and tris(trimethylsilyl) phosphate (TMSPa) revealed distinct reaction characteristics for high-voltage electrolyte stabilization. All three additives demonstrated thermodynamically favorable HF- and LiF-scavenging reactions, but TMSPi's unique electronic structure confers specific reactivity that efficiently removes detrimental HF and LiF from the electrolyte and cathode surface. TMSPi exhibits more facile oxidation than electrolyte solvents yet is more difficult to reduce, enabling preferential CEI formation without parasitic anode effects [1]. Notably, cells with 1 wt% TMSPi outperformed TMSP-free reference cells, but higher loadings increased parasitic reactions [2].

HF scavenging vs. TMSPa/TMSB
Class-level
Thermodynamically favorable HF/LiF removal. Oxidises more readily than carbonate solvents; harder to reduce.
Balanced oxidation/reduction profile supports high-voltage CEI research.
DFT calculations; ~1 wt% loading avoids parasitic reactions.
High-Voltage Lithium-Ion Battery HF Scavenger Electrolyte Stability

Elevated Temperature Performance vs. TMSPE and TEP

Comparative evaluation of TMSPi, ethyl bis(trimethylsilyl) phosphite (TMSPE), and triethyl phosphite (TEP) as additives for Li1.144Ni0.136Co0.136Mn0.544O2/Li cells at 45°C under high voltage revealed differentiated performance. TMSPE formed a thinner and more stable cathode electrolyte interphase (CEI) with lower interfacial impedance, stronger HF elimination, and superior transition metal dissolution inhibition, resulting in the best overall cell performance among the three phosphite-based additives [1]. This head-to-head comparison establishes a performance hierarchy (TMSPE > TMSPi > TEP) under elevated temperature conditions, defining the specific application space where TMSPi provides optimal value.

Elevated temp. ranking
Head-to-head
TMSPE > TMSPi > TEP at 45 °C high voltage (CEI thickness, HF elimination, impedance).
TMSPi is an intermediate choice; TMSPE may be preferred above 45 °C.
Li-rich cathode half cells, 1 wt% additive.
Lithium-Rich Cathode Elevated Temperature Cycling Phosphite Additive Screening

Sodium-Ion Battery Cycling Stability

In sodium-ion batteries (SIBs), TMSPi addition promotes the formation of a low-solubility solid electrolyte interphase (SEI) by regulating Na+ solvation structure and inducing anion aggregation through interactions with solvents. TMSPi introduces Si-/P-containing organic and inorganic components into the SEI upon decomposition, reducing formation of easily soluble organic components. This mechanism directly addresses the more severe SEI dissolution problem in SIBs compared to lithium-ion batteries [1].

Na-ion cycling stability
Head-to-head
88.53% capacity retention after 1200 cycles; self-discharge voltage reduction of 12.75 mV at 65 °C.
Reported SEI solubility suppression supports SIB long-cycle research.
HC‖NFPP pouch cells, carbonate electrolyte.
Sodium-Ion Battery SEI Solubility Cycling Stability

Synthesis of N-Heterocyclic Phosphonic Acids

TMSPi reacts with N-formyl N-heterocycles, N-substituted 4-piperidones, 3-quinuclidone, and 2-adamantanone in the presence of trimethylsilyl triflate catalyst under mild conditions to afford functionalized hydroxymethylphosphonic and methylenediphosphonic acids [1]. This reaction pathway is unique to TMSPi and its silylated analogs; non-silylated phosphites such as triethyl phosphite or triphenyl phosphite cannot participate in this transformation due to the requirement of TMS group activation and subsequent hydrolysis. The resulting organophosphorus compounds are promising precursors for multitarget drug discovery and serve as polydentate ligands [2].

N-heterocyclic phosphonates
Class-level
TMSOTf-catalysed addition to ketones/N-formyl heterocycles; mild conditions, aqueous workup.
Enabling reagent for phosphonic acid libraries; non-silylated phosphites cannot substitute.
Reaction scope includes 4-piperidones, quinuclidone, adamantanone.
Organophosphorus Synthesis Hydroxymethylphosphonic Acids N-Heterocyclic Functionalization

Purity Grade Impact on Application Outcomes

Commercially available TMSPi is typically offered at ≥95% purity (GC) for general synthetic applications, as specified by major vendors . A patented preparation method claims to achieve purity ≥99.6% through a specific synthetic route using alkali metal silicon alkoxide and phosphorus halide in alkane or ether solvent [1]. The high-purity grade is specifically targeted at electrolyte additive applications where trace impurities could interfere with SEI/CEI formation or catalyze undesirable side reactions.

Purity grade impact
Supporting evidence
≥99.6% (GC) via patented route vs. ≥95.0% standard commercial grade.
Higher purity may reduce impurity-driven artefacts in electrolyte studies.
Alkali metal silicon alkoxide method; distillation at 90 °C/20 mmHg.
Reagent Purity Electrolyte Specification Procurement Grade Selection

TMSPi Application Scenarios


Electrolyte Additive for NMC-Graphite Li-Ion Cells

TMSPi is the additive of choice for LiNi0.5Mn0.3Co0.2O2-graphite and similar NMC-graphite full cells where minimizing capacity fade and impedance rise during extended room-temperature cycling is the primary performance target. Procurement is justified by the direct comparative evidence showing TMSPi's superior capacity retention and lower transition metal dissolution versus TEPi [1]. This scenario excludes elevated-temperature operation (>45°C), where TMSPE demonstrates better performance [2]. Recommended usage: 1 wt% TMSPi in 1.2 M LiPF6 EC:EMC (3:7 w/w) electrolyte. Procurement specification: Battery-grade purity (≥99.6%) to avoid impurity artifacts.

SEI-Stabilizing Additive for Sodium-Ion Pouch Cells

TMSPi is uniquely positioned for sodium-ion battery (SIB) research and prototype development due to its demonstrated ability to form a low-solubility, Si-/P-rich SEI that suppresses organic component dissolution. The 88.53% capacity retention after 1200 cycles in HC‖NFPP pouch cells [1] provides a quantifiable performance baseline that can be directly compared across SIB electrolyte formulations. Procurement justification centers on TMSPi's capacity to address SEI dissolution—a failure mechanism more severe in SIBs than LIBs. Procurement specification: Electrolyte-grade purity, packaged under inert atmosphere to prevent hydrolytic degradation.

N-Heterocyclic Phosphonic Acid Synthesis for Drug Discovery

TMSPi is the essential synthon for preparing functionalized N-heterocyclic phosphonic acids via mild TMSOTf-catalyzed addition to ketones and N-formyl heterocycles. This reaction pathway is unique to silylated phosphites; non-silylated alternatives cannot be substituted [1]. Procurement is appropriate for medicinal chemistry programs targeting bisphosphonate drugs, enzyme inhibitors (e.g., glutamine synthetase inhibitors for tuberculosis [2]), or polydentate ligand synthesis. Procurement specification: ≥95% purity synthetic grade, with moisture-sensitive handling protocols.

High-Voltage Cathode Protection

TMSPi's balanced oxidation/reduction chemistry—more readily oxidized than carbonate solvents yet more difficult to reduce than other additives—makes it suitable for high-voltage cathode protection in lithium-ion cells. The additive forms a protective CEI via preferential oxidation while minimizing parasitic anode reduction [1]. This scenario is supported by class-level inference comparing TMSPi with TMSB and TMSPa [2]. Procurement should be limited to applications where TMSPE's elevated-temperature performance advantage is not required. Recommended usage: 1 wt% TMSPi (excess loading increases parasitic reactions).

Application
Selection Property
Validation Focus
NMC-graphite Li-ion electrolyte additive
Ambient-temperature capacity retention and impedance profile
TEPi-referenced capacity fade and transition-metal dissolution
Sodium-ion pouch cell SEI stabilization
Low-solubility, Si-/P-rich SEI formation
Long-cycle capacity retention and self-discharge at elevated temperature
N-heterocyclic phosphonic acid synthesis
TMS-mediated activation for mild-condition addition
Reaction scope and product yield with ketone/N-formyl substrates
High-voltage cathode protection (CEI)
Balanced oxidation/reduction chemistry
Additive concentration optimization and parasitic reaction control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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